(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride
Description
(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride is a fluorinated benzoisoxazole derivative with a methanamine group at position 3, forming a hydrochloride salt. Its molecular formula is C₈H₇FN₂O·HCl, with a molecular weight of 166.15 g/mol (free base) and 202.60 g/mol (including HCl). The fluorine atom at position 5 of the benzoisoxazole ring enhances metabolic stability and influences electronic properties, making it a candidate for pharmaceutical applications . The compound is stored at 2–8°C in a dry, dark environment due to its sensitivity to moisture and light .
Properties
IUPAC Name |
(5-fluoro-1,2-benzoxazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O.ClH/c9-5-1-2-8-6(3-5)7(4-10)11-12-8;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTVSTREZLQPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59899-84-2 | |
| Record name | (5-fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a nitrile oxide.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with substituted nucleophiles.
Scientific Research Applications
(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving isoxazole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Biological Activity
(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in its structure enhances its chemical properties, making it a valuable candidate for various therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound's IUPAC name is (5-fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride, with the molecular formula CHClFNO. Its InChI key is ZPTVSTREZLQPMM-UHFFFAOYSA-N, which facilitates its identification in chemical databases such as PubChem .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atom enhances the compound's reactivity and binding affinity to these targets, which may include enzymes and receptors involved in various signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μg/mL |
| Escherichia coli | 50 μg/mL |
| Candida albicans | 30 μg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HCT116 (Colon) | 20 |
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of this compound against multi-drug resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent in infectious diseases .
- Anticancer Research : In another study focusing on cancer therapy, the compound was tested on MCF-7 breast cancer cells, where it was found to induce apoptosis through caspase activation pathways. This suggests that it may serve as a lead compound for developing new anticancer drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
